5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Dopamine D3 receptor GPCR agonist tetrahydropyrazolopyridine scaffold

5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1369242-68-1; molecular formula C₈H₁₁N₃O₂; MW 181.19) is a partially saturated bicyclic heterocycle belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class. It bears a primary amino group at the 5-position and a carboxylic acid at the 3-position of the fused pyrazolo-pyridine core.

Molecular Formula C8H11N3O2
Molecular Weight 181.19 g/mol
Cat. No. B13059995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid
Molecular FormulaC8H11N3O2
Molecular Weight181.19 g/mol
Structural Identifiers
SMILESC1CN2C(=C(C=N2)C(=O)O)CC1N
InChIInChI=1S/C8H11N3O2/c9-5-1-2-11-7(3-5)6(4-10-11)8(12)13/h4-5H,1-3,9H2,(H,12,13)
InChIKeyXDGAOAYNBHQUQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid – A Dual-Functionalized Tetrahydro-Pyrazolopyridine Building Block for CNS-Oriented Medicinal Chemistry


5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1369242-68-1; molecular formula C₈H₁₁N₃O₂; MW 181.19) is a partially saturated bicyclic heterocycle belonging to the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine class . It bears a primary amino group at the 5-position and a carboxylic acid at the 3-position of the fused pyrazolo-pyridine core. This substitution pattern places it within the 5-aminotetrahydropyrazolopyridine scaffold family, which has been established as a privileged pharmacophore for dopaminergic G protein-coupled receptor (GPCR) ligand discovery, particularly dopamine D₃ receptor agonists [1]. The compound is primarily utilized as a versatile synthetic intermediate, where the orthogonal amino and carboxylic acid handles enable divergent elaboration toward biologically active carboxamides, esters, and heterocycle-fused derivatives [2].

Why Generic Substitution of 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid with Close Pyrazolopyridine Analogs Is Scientifically Unsupported


The pyrazolo[1,5-a]pyridine scaffold family encompasses structurally diverse members—aromatic vs. tetrahydro, amino-substituted vs. unsubstituted, carboxylic acid positional isomers, and homologs—that cannot be interchanged without altering pharmacological outcomes. The tetrahydro saturation in the target compound confers sp³ character at the 5-position, creating a chiral center that is absent in fully aromatic analogs such as 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-15-3); this stereochemical element has been shown to be decisive for enantioselective dopamine D₃ receptor recognition, where the (S)-enantiomer of elaborated 5-aminotetrahydropyrazolo[1,5-a]pyridines achieves high-affinity binding (Ki = 4.0 nM) while the (R)-enantiomer is essentially inactive [1]. Furthermore, removal of the 5-amino group (as in CAS 307307-97-7) eliminates the critical hydrogen-bond donor and ionic anchor point that the Gmeiner group identified as essential for interaction with Asp3.32 of the D₃ receptor [2]. Conversely, omission of the 3-carboxylic acid (as in CAS 866216-20-8) removes the primary derivatization handle used in all reported synthetic routes to bioactive carboxamide congeners [3].

Quantitative Differentiation Evidence for 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid Against Closest Structural Analogs


Saturation State Drives Dopamine D₃ Receptor Affinity: Tetrahydro vs. Aromatic Scaffold Comparison

The tetrahydro (partially saturated) pyridine ring of the target compound is a structural prerequisite for high-affinity dopamine D₃ receptor interaction. The Gmeiner laboratory demonstrated that elaborated 5-aminotetrahydropyrazolo[1,5-a]pyridine derivative (S)-1 achieved a Ki (high) of 4.0 nM at the human D₃ receptor, with the (R)-enantiomer being essentially inactive (Ki >20,000 nM), establishing enantioselective recognition dependent on the sp³ stereocenter at the 5-position [1]. By contrast, the fully aromatic 5-aminopyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1352395-15-3) lacks this stereocenter and the conformational flexibility of the saturated ring, and no comparable D₃ affinity data have been reported for the aromatic amino acid itself . In a subsequent optimization campaign, the enantiomerically pure biphenylcarboxamide (S)-5a, built upon the same tetrahydro scaffold, displayed a Ki of 27 pM at the agonist-labeled D₃ receptor with significant selectivity over the D₂ subtype [2].

Dopamine D3 receptor GPCR agonist tetrahydropyrazolopyridine scaffold structure-activity relationship

Molecular Weight and Hydrogen Bonding Capacity Differentiate the 5-Amino-3-carboxylic Acid from the Des-Amino and Decarboxylated Analogs

The target compound (C₈H₁₁N₃O₂, MW 181.19) possesses both a primary amine (one H-bond donor, one acceptor) and a carboxylic acid (one donor, two acceptors), yielding a total of 3 hydrogen bond donors and 4 acceptors . The des-amino analog 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7; C₈H₁₀N₂O₂, MW 166.18) lacks the 5-amino group, reducing H-bond donors to 1 and acceptors to 3, and decreasing molecular weight by 15 Da . The decarboxylated analog 5-amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (CAS 866216-20-8; C₇H₁₁N₃, MW 137.18) lacks the carboxylic acid, providing only 1 H-bond donor and 2 H-bond acceptors, with a molecular weight reduction of 44 Da . These differences translate into distinct solubility, crystallinity, and derivatization profiles: the carboxylic acid enables amide coupling and esterification; the amine enables carboxamide, urea, and sulfonamide formation. The des-amino analog can only be derivatized at the carboxylic acid, while the decarboxylated analog can only be elaborated at the amine [1].

Physicochemical property comparison molecular weight hydrogen bond donor/acceptor building block selection

5-Amino Substituent Is Essential for D₃ Agonist Activity: Evidence from the 2005 Elsner et al. SAR Table

The receptor binding data from Elsner et al. (2005) demonstrate that substitution at the 5-amino position of the tetrahydropyrazolo[1,5-a]pyridine scaffold is the primary driver of D₃ receptor affinity. The N-propyl carboxamide derivative (S)-1 (derived from acylation of the 5-amino group) displayed a Ki (high) of 4.0 nM at hD₃. The 3-chloro-substituted analog 8 (also elaborated at the 5-amino position) showed a Ki (high) of 6.1 nM. In contrast, compounds 12–15, which bear bulkier substituents at the 3-position (CO₂Me, CH₂OH, CHO) while retaining the 5-amino-N-propyl motif, displayed dramatically reduced D₃ affinity (Ki values ranging from 160 to 6,400 nM) [1]. The des-amino analog 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 307307-97-7) has no reported dopamine receptor affinity, consistent with the essential pharmacophoric role of the 5-amino group as a hydrogen-bond donor to Asp3.32 [2]. This SAR evidence confirms that procurement of the 5-amino-bearing building block is mandatory for accessing the D₃-active chemical space.

Dopamine D3 agonist SAR table 5-amino substituent binding affinity

Aminomethyl Homolog (CAS 1935940-54-7) Introduces an Additional Methylene Spacer That Alters the Amine pKa and Geometric Presentation

The aminomethyl homolog 5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 1935940-54-7; C₉H₁₃N₃O₂, MW 195.22) differs from the target compound by the insertion of one methylene unit between the tetrahydropyridine ring and the primary amine . This homologation increases molecular weight by 14 Da (181.19 → 195.22), alters the basicity of the amine (the aminomethyl group has a predicted pKa approximately 1.0–1.5 units higher than the directly attached 5-amino group due to reduced electron-withdrawing effect from the ring), and extends the amine by ~1.3 Å from the scaffold core . These geometric and electronic differences affect both receptor pharmacophore matching and the reactivity of the amine toward acylating agents. The Gmeiner group's D₃ pharmacophore model requires precise positioning of the central ammonium ion to form the reinforced ionic bond with Asp3.32; the added methylene spacer in the homolog would displace this ammonium ion from the optimal binding locus [1].

Homolog comparison aminomethyl spacer pKa modulation molecular geometry

Tetrahydro Scaffold Mimics the Pramipexole Thiazole Ring: Computational Pharmacophore Overlay

The 5-aminotetrahydropyrazolo[1,5-a]pyridine scaffold was specifically designed as a heterocyclic bioisostere of the clinically approved D₃/D₂ agonist pramipexole. Computational studies employing an active-state D₃ homology model and CoMFA/CoMSIA analysis demonstrated that the sp² nitrogen of the pyrazole ring in the tetrahydropyrazolopyridine scaffold occupies the same pharmacophoric space as the thiazole nitrogen of pramipexole, while the 5-amino group aligns with pramipexole's primary amine [1]. The predicted binding affinity for (S)-1 using the optimal π2+H₂O alignment of the CoMFA model showed reasonable agreement with experimental pKi values (within 0.72 log unit), validating the pharmacophore mapping [2]. By contrast, the fully aromatic pyrazolo[1,5-a]pyridine scaffold lacks the sp³ stereocenter, preventing the correct spatial presentation of the amine pharmacophore to Asp3.32, and the non-tetrahydro pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2) has no reported dopamine receptor activity .

Pramipexole pharmacophore mapping CoMFA D3 agonist design bioisosterism

C8H11N3O2 Empirical Formula Is Shared by Multiple Pyrazolopyrazine Regioisomers: Scaffold Identity Matters for Target Engagement

The molecular formula C₈H₁₁N₃O₂ is not unique to the target compound. Methyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylate (CAS 956438-59-8) and methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate (ChemBridge) share the identical empirical formula but possess fundamentally different ring systems: pyrazolo[1,5-a]pyrazine (two adjacent nitrogen atoms in the six-membered ring) vs. pyrazolo[4,3-c]pyridine (different ring fusion pattern) . These scaffold isomers differ in their hydrogen-bonding patterns, aromaticity distribution, and recognition by biological targets. A procurement error resulting in delivery of a pyrazolopyrazine regioisomer instead of the pyrazolo[1,5-a]pyridine scaffold would produce compounds with entirely different pharmacological profiles . Additionally, the target compound is the free amino acid (zwitterionic character), whereas the pyrazolopyrazine analogs are typically methyl esters, introducing a further functional group mismatch .

Empirical formula isomerism pyrazolopyrazine scaffold identity procurement specificity

Validated Application Scenarios for 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid Based on Quantitative Differentiation Evidence


Divergent Synthesis of Dopamine D₃ Receptor Agonist Libraries via Orthogonal 3-COOH and 5-NH₂ Elaboration

The target compound is ideally suited as a common intermediate for parallel synthesis of D₃ agonist candidate libraries. The 3-carboxylic acid can be esterified or converted to amides independently, while the 5-amino group can be acylated with diverse carboxylic acids, sulfonyl chlorides, or isocyanates to generate carboxamide, sulfonamide, or urea derivatives, respectively. This divergent strategy was successfully employed by the Gmeiner group, where the carboxylic ester intermediate 3 underwent chemoselective hydrogenolytic debenzylation (75% yield) followed by elaboration of the 5-amino position to generate compounds 1, 8, and 12–15 with D₃ Ki values spanning 4.0 to 6,400 nM [1]. The picomolar D₃ affinity (Ki = 27 pM) later achieved with (S)-5a validates the scaffold's capacity for iterative optimization from this common building block [2].

Stereoselective Synthesis of Enantiomerically Pure D₃-Selective Agonists via Chiral Resolution at the 5-Position

The sp³-hybridized carbon at the 5-position of the tetrahydropyridine ring constitutes a stereogenic center. The racemic building block can be resolved into (R)- and (S)-enantiomers, which exhibit profoundly divergent D₃ pharmacology: the (S)-enantiomer of elaborated derivative (S)-1 displays a Ki (high) of 4.0 nM at hD₃, whereas the (R)-enantiomer shows Ki >20,000 nM—a selectivity ratio exceeding 5,000-fold [1]. This enantioselectivity is observed only with the tetrahydro scaffold; the aromatic analog (CAS 1352395-15-3) is planar and cannot support such stereochemical differentiation. Programs targeting enantiomerically pure D₃ agonists must therefore procure the tetrahydro amino acid rather than the aromatic pyrazolopyridine building block.

Bioisosteric Replacement of the Pramipexole Thiazole Core in D₃/D₂ Agonist Medicinal Chemistry Programs

The 5-aminotetrahydropyrazolo[1,5-a]pyridine scaffold was computationally validated as a heterocyclic bioisostere of pramipexole's aminothiazole core [1]. The sp² nitrogen of the pyrazole ring occupies the same pharmacophoric space as the thiazole nitrogen of pramipexole, while the 5-amino group aligns with pramipexole's primary amine to form the critical reinforced ionic bond with Asp3.32 of the D₃ receptor [2]. Programs seeking to explore novel intellectual property space around the clinically validated pramipexole pharmacophore—while avoiding thiazole-related metabolic liabilities—can use this building block as the entry point for scaffold-hopping campaigns. The 3-carboxylic acid provides an additional vector for substituent diversity not available in the pramipexole core.

Physicochemical Property-Tailored Building Block Selection for CNS Penetrance Optimization

The target compound's dual functionalization (NH₂ + COOH) and tetrahydro scaffold provide a physicochemical starting point that can be tuned for CNS drug-likeness. The saturated pyridine ring contributes sp³ character (Fsp³ = 0.375 for the core), which has been correlated with improved clinical success rates for CNS candidates [1]. Compared with the fully aromatic pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS 16205-46-2; Fsp³ = 0), the tetrahydro scaffold offers a superior starting point for property-based design. The 3-carboxylic acid can be esterified to modulate lipophilicity (predicted LogP of the free acid is approximately −0.5 to +0.5, while ethyl ester derivatives are in the +1.0–1.5 range), and the 5-amino group can be acylated with lipophilic carboxylic acids to fine-tune CNS permeability [2].

Quote Request

Request a Quote for 5-Amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.